Sodium 3-deoxy-D-arabino-hexonate
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Overview
Description
Sodium 3-deoxy-D-arabino-hexonate is a chemical compound with the molecular formula C6H11NaO6 It is a sodium salt derivative of 3-deoxy-D-arabino-hexonic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-deoxy-D-arabino-hexonate typically involves the reaction of 3-deoxy-D-arabino-hexonic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the sodium salt. The process can be summarized as follows:
- Dissolve 3-deoxy-D-arabino-hexonic acid in water.
- Add sodium hydroxide solution to the acid solution.
- Stir the mixture at room temperature until the reaction is complete.
- Evaporate the solvent to obtain the solid sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize impurities and maximize the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Sodium 3-deoxy-D-arabino-hexonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and other electrophiles are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Sodium 3-deoxy-D-arabino-hexonate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Sodium 3-deoxy-D-arabino-hexonate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes involved in metabolic pathways. Its effects are mediated through binding to active sites or allosteric sites on enzymes, leading to changes in enzyme activity and metabolic flux.
Comparison with Similar Compounds
Similar Compounds
3-deoxy-D-arabino-heptulosonate 7-phosphate: A key intermediate in the shikimate pathway.
3-deoxy-D-arabino-hexonic acid: The parent acid of Sodium 3-deoxy-D-arabino-hexonate.
D-2-keto-3-deoxygluconate: A related compound with similar structural features.
Uniqueness
This compound is unique due to its specific sodium salt form, which imparts distinct chemical and physical properties. Its solubility, reactivity, and stability differ from those of its parent acid and other related compounds, making it valuable for specific applications in research and industry.
Properties
CAS No. |
93857-40-0 |
---|---|
Molecular Formula |
C6H11NaO6 |
Molecular Weight |
202.14 g/mol |
IUPAC Name |
sodium;(2S,4S,5R)-2,4,5,6-tetrahydroxyhexanoate |
InChI |
InChI=1S/C6H12O6.Na/c7-2-5(10)3(8)1-4(9)6(11)12;/h3-5,7-10H,1-2H2,(H,11,12);/q;+1/p-1/t3-,4-,5+;/m0./s1 |
InChI Key |
ZRBXQRZQHABLKN-ASMLCRKRSA-M |
Isomeric SMILES |
C([C@@H]([C@@H](CO)O)O)[C@@H](C(=O)[O-])O.[Na+] |
Canonical SMILES |
C(C(C(CO)O)O)C(C(=O)[O-])O.[Na+] |
Origin of Product |
United States |
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